molecular formula C6H12INS B1345561 Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide CAS No. 54654-71-6

Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide

Cat. No.: B1345561
CAS No.: 54654-71-6
M. Wt: 257.14 g/mol
InChI Key: YURNHNOWSPDPEL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide is a heterocyclic compound that belongs to the thiazolium family. Thiazolium compounds are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. The compound’s structure consists of a thiazole ring with an ethyl group at the 3-position, a methyl group at the 2-position, and an iodide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide can be synthesized through the Hantzsch reaction, which involves the cyclization of thioamides with α-halocarbonyl compounds . Another common method is the quaternization of thiazoles by alkylation reagents such as halohydrocarbons, dialkyl sulfates, alkyl triflates, and alkyl p-toluenesulfonates . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux.

Industrial Production Methods

Industrial production of thiazolium compounds often involves large-scale synthesis using the Hantzsch reaction or quaternization methods. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane under controlled temperatures.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and substituted thiazolium derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl and methyl groups, along with the iodide ion, influences its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-ethyl-2-methyl-4,5-dihydro-1,3-thiazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12NS.HI/c1-3-7-4-5-8-6(7)2;/h3-5H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURNHNOWSPDPEL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(SCC1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40886108
Record name Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54654-71-6
Record name Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54654-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054654716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-4,5-dihydro-2-methylthiazolium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.